Synthetic Yield: Schmidt Rearrangement
In a head-to-head Schmidt rearrangement study, the unsubstituted parent compound 7 (target) was obtained in 32% isolated yield, while the 7-amino analog 10 achieved 51% yield and the 7,8-dimethoxy analog 12 achieved 35% yield under identical reaction conditions (concentrated HCl, NaN3) [1]. The moderate yield of the parent compound reflects the absence of electron-donating substituents that facilitate the rearrangement, but this unsubstituted scaffold provides the cleanest starting point for downstream diversification without the need for protecting group removal or deactivation of electron-rich positions.
| Evidence Dimension | Isolated yield from Schmidt rearrangement of substituted 3,4-dihydronaphthalen-1(2H)-one precursors |
|---|---|
| Target Compound Data | 32% (Compound 7, R1=H, R2=H, R3=H) |
| Comparator Or Baseline | 7-Amino analog (Compound 10, R1=H, R2=NH2, R3=H): 51%; 7,8-Dimethoxy analog (Compound 12, R1=OMe, R2=OMe, R3=H): 35% |
| Quantified Difference | Target yield is 19 percentage points lower than 7-amino analog; 3 percentage points lower than 7,8-dimethoxy analog |
| Conditions | Schmidt rearrangement in concentrated HCl with NaN3; products II (benzoazepinone), III, and IV (tetrazole) isolated and characterized (ACS Omega 2020, Table 1) |
Why This Matters
The unsubstituted parent scaffold offers a chemically unambiguous starting point for SAR exploration, free from electronic bias introduced by substituents, which is critical when procurement decisions require a minimal scaffold that does not pre-commit synthetic routes to specific substitution patterns.
- [1] Carlile GW, Robert R, Matthes E, Yang Q, Solari R, Hatley R, Edge CM, Hanrahan JW, Andersen R, Thomas DY, Birault V. Combination of Selective PARP3 and PARP16 Inhibitory Analogues of Latonduine A Corrects F508del-CFTR Trafficking. ACS Omega, 2020, 5(40), 25593–25604. Table 1: Compounds Generated by the Schmidt Rearrangement together with Yields. DOI: 10.1021/acsomega.0c02467. View Source
